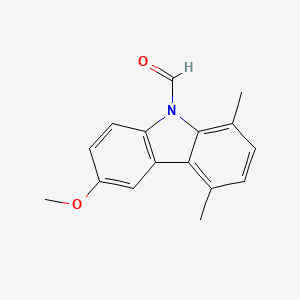

6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde

Description

Properties

IUPAC Name |

6-methoxy-1,4-dimethylcarbazole-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-10-4-5-11(2)16-15(10)13-8-12(19-3)6-7-14(13)17(16)9-18/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFJHZUIKUXSMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C=CC(=C3)OC)N(C2=C(C=C1)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde typically involves multiple steps, starting with the formation of the carbazole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The reaction conditions often require high temperatures and strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the high temperatures and pressures required for the reactions. The use of catalysts and optimized reaction conditions can help improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of alcohols.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Due to its biological activities, this compound is being studied for its potential use in medical applications, such as the treatment of infections and cancer.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Spectral and Physical Properties

The nitro group in 7b introduces strong IR absorption at 1578 cm⁻¹ , absent in the aldehyde-containing target compound. The methoxy group in all analogs shows characteristic C–O stretching near 1200–1250 cm⁻¹ .

Functional and Application-Based Comparisons

Key Research Findings

Synthetic Efficiency : Suzuki cross-coupling yields for aryl-substituted carbazoles (e.g., 5b : 95%) are superior to nitro- or fluoro-substituted analogs (e.g., 7b : 45%) due to steric and electronic effects .

Optoelectronic Applications : Carbazoles with aryl groups (e.g., 5b ) show blue fluorescence (λem ~416 nm), whereas the aldehyde-containing target compound may exhibit redshifted emission due to conjugation with the aldehyde group .

Thermal Stability : Higher melting points in nitro-substituted derivatives (e.g., 7b : 240°C) suggest stronger intermolecular interactions compared to methoxy- or aldehyde-substituted analogs .

Biological Activity

6-Methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde is a carbazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure characterized by a methoxy group and two methyl groups on its carbazole backbone, which may contribute to its diverse biological effects.

- Molecular Formula : C₁₆H₁₅NO₂

- Molecular Weight : 253.3 g/mol

- Structure : The compound features an aldehyde functional group, making it reactive in various organic synthesis reactions, including nucleophilic additions and oxidations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including this compound. Carbazole derivatives are known to exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Research indicates that carbazole derivatives can inhibit the growth of various bacterial strains. For example, compounds similar to 6-methoxy-1,4-dimethyl-9H-carbazole have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 12.5 µg/mL to lower thresholds depending on structural variations .

- Antifungal Activity : The compound also demonstrates antifungal properties against strains such as Candida albicans, with MIC values suggesting moderate to good activity .

| Compound | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |

|---|---|---|

| This compound | 12.5 µg/mL (S. aureus) | 16.69 µM (C. albicans) |

| Similar Carbazole Derivatives | Varies (E. coli) | Varies (Fusarium spp.) |

Anticancer Activity

The anticancer properties of carbazole derivatives have been extensively studied. For instance:

- Mechanism of Action : Compounds like 9-ethyl-9H-carbazole-3-carbaldehyde have been shown to induce apoptosis in melanoma cells through the activation of the p53 pathway . This suggests that similar mechanisms may be applicable to this compound.

- Cell Line Studies : In vitro studies indicate that carbazole derivatives exhibit cytotoxic effects against various cancer cell lines, including lung and pancreatic cancer cells .

Case Studies

Several case studies have investigated the biological activities of related carbazole compounds:

- Study on Antimicrobial Effects : A study reported that a series of carbazole derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing significant activity against resistant strains .

- Study on Anticancer Properties : Another study focused on the synthesis and evaluation of carbazole derivatives for their anticancer properties, highlighting their potential as therapeutic agents in cancer treatment due to their ability to induce apoptosis in cancer cells .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, 6-aryl-1,4-dimethyl-9H-carbazoles can be synthesized via Suzuki-Miyaura coupling using 1,4-dimethyl-9H-carbazole-6-boronic acid derivatives and aryl halides . Modifications to the carbazole core, such as formylation at the 9-position, may involve Vilsmeier-Haack reactions using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde functional group . Post-synthetic purification often employs column chromatography (e.g., hexane/ethyl acetate gradients) and crystallization from methanol/water mixtures .

Basic: What analytical techniques are critical for characterizing this compound post-synthesis?

Key characterization methods include:

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 459.58 for methyl-substituted analogs) confirm molecular weight .

- Elemental Analysis: Percent composition (C, H, N) is validated against calculated values (e.g., C 75.79%, H 7.24%, N 3.05% for C₂₉H₃₃NO₄) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve substituent positions (e.g., methoxy and methyl groups) and confirm regioselectivity .

Advanced: How can crystallographic data elucidate the molecular structure and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) refined using SHELXL provides precise bond lengths, angles, and torsion angles . Hydrogen-bonding patterns (e.g., N–H···O interactions) are analyzed using graph set notation (e.g., C(8) chains) to classify supramolecular architectures . Tools like Mercury CSD visualize packing motifs and calculate void spaces, aiding in understanding crystallographic stability .

Advanced: What experimental protocols assess the biological activity of carbazole derivatives like this compound?

- Antiviral Assays: TZM-bl cells (CD4⁺, CXCR4⁺, CCR5⁺) transfected with luciferase reporters quantify HIV inhibition. EC₅₀ values are derived from dose-response curves .

- Cytotoxicity Screening: MTT assays on human cell lines (e.g., HEK-293) determine selective indices (SI = CC₅₀/EC₅₀) to evaluate therapeutic windows .

Advanced: How do structural modifications influence biological efficacy?

Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups: Nitro substituents (e.g., 3b in chloro-1,4-dimethyl-9H-carbazoles) enhance anti-HIV activity by stabilizing charge-transfer interactions with viral enzymes .

- Alkyl Chain Length: Longer alkyl linkers (e.g., heptyloxy groups) improve membrane permeability, as shown in methyl benzoate derivatives . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like STAT3 .

Basic: What safety protocols are recommended for handling carbazole derivatives?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation risks during synthesis .

- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: Which computational tools aid in analyzing intermolecular interactions in crystalline states?

- Materials Module in Mercury CSD: Identifies interaction motifs (e.g., π-π stacking, halogen bonds) and calculates packing similarity scores .

- IsoStar Database: Compiles statistical data on hydrogen-bonding preferences (e.g., carbonyl O as acceptors) to predict co-crystal formation .

Basic: What solvents and reaction conditions optimize synthetic yields?

- Solvents: 1,2-Dichloroethane or tetrahydrofuran (THF) for moisture-sensitive reactions .

- Catalysts: Sodium triacetoxyborohydride (STAB) for reductive aminations .

- Temperature: Room temperature for coupling reactions to minimize side products .

Advanced: How is regioselectivity achieved in carbazole functionalization?

- Directing Groups: Methoxy groups at the 6-position direct electrophilic substitution to para positions via resonance stabilization .

- Protection/Deprotection: Temporary protection of the carbazole nitrogen (e.g., with Boc groups) prevents unwanted alkylation .

Advanced: What spectroscopic techniques resolve ambiguities in structural isomerism?

- 2D NMR (COSY, NOESY): Correlates proton-proton proximities to distinguish between 1,4- and 1,5-dimethyl isomers .

- X-ray Photoelectron Spectroscopy (XPS): Identifies oxidation states of heteroatoms (e.g., aldehyde carbonyl C=O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.